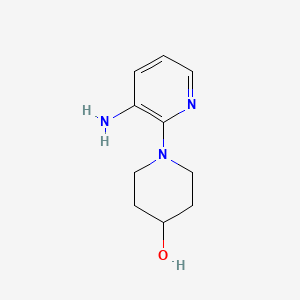

1-(3-Aminopyridin-2-yl)piperidin-4-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(3-aminopyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVPVIHKAXXDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aminopyridine and Piperidine Scaffolds in Chemical Biology and Organic Synthesis

The structural framework of 1-(3-Aminopyridin-2-yl)piperidin-4-ol is a hybrid of two privileged heterocyclic systems: aminopyridine and piperidine (B6355638). Both are pivotal in the design of bioactive compounds due to their unique physicochemical properties and their ability to engage in specific interactions with biological targets. rsc.orgnih.govrroij.com

Aminopyridine Scaffold: Aminopyridines, which are monoamino or diamino derivatives of pyridine (B92270), are essential heterocycles extensively utilized in synthetic and medicinal chemistry. rsc.org The pyridine ring itself is an isostere of benzene (B151609) and is a core component in over 7,000 drug molecules. rsc.org The addition of an amino group creates a versatile building block, with 2-aminopyridine (B139424) being a frequently used moiety in the synthesis of a wide range of biologically active compounds. rsc.orgresearchgate.net The unique structural properties of the aminopyridine ring allow for a vast array of biological and pharmacological effects through interactions with various enzymes and receptors. rsc.org For instance, certain aminopyridines function by blocking voltage-gated potassium channels. rsc.org This scaffold is present in numerous natural products, organic materials, and FDA-approved drugs, including Amifampridine and Mepyramine. rsc.orgresearchgate.net

Piperidine Scaffold: The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved pharmaceuticals and naturally occurring alkaloids. nih.govdigitellinc.com This six-membered ring is considered a "privileged structure" in medicinal chemistry due to its presence in drugs treating a wide range of conditions. digitellinc.com Piperidine-containing compounds are central to drug design, with their derivatives being present in more than twenty classes of pharmaceuticals. nih.gov The scaffold's three-dimensional structure is believed to interact favorably with protein binding sites. nih.gov The versatility of the piperidine ring allows for extensive functionalization, making it a key building block in the synthesis of compounds with diverse pharmacological activities, including anticancer, analgesic, and antiviral properties. nih.govresearchgate.netijnrd.org

The combined significance of these scaffolds is summarized in the table below.

| Scaffold | Key Features & Significance | Therapeutic Areas & Applications |

| Aminopyridine | Aromatic heterocyclic amine, derivative of pyridine. rsc.org Acts as a versatile building block in organic synthesis. researchgate.net Interacts with a wide range of enzymes and receptors. rsc.org | Neurology (e.g., potassium channel blockers), Allergy treatment (antihistamines), Oncology (e.g., kinase inhibitors). rsc.org |

| Piperidine | Saturated nitrogen-containing heterocycle. wikipedia.org One of the most common scaffolds in pharmaceuticals and alkaloids. nih.govdigitellinc.com Offers a 3D structure that can be extensively modified. nih.gov | Pain management (analgesics), Oncology, Antiviral medications, Central Nervous System disorders. nih.govijnrd.org |

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and structural features. For 1-(3-Aminopyridin-2-yl)piperidin-4-ol, the FT-IR spectrum is expected to exhibit a series of characteristic bands that confirm the presence of its key structural components: the aminopyridine ring, the piperidine (B6355638) ring, and the hydroxyl group.

Key expected FT-IR vibrational bands for this compound are detailed in the table below. The vibrations of the aminopyridine moiety are predicted based on studies of similar 2-aminopyridine (B139424) derivatives. nih.govmdpi.com The characteristic vibrations of the piperidin-4-ol portion are also well-established.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400-3200 (broad) |

| N-H (Amine) | Asymmetric & Symmetric Stretching | 3500-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Asymmetric & Symmetric Stretching | 2950-2850 |

| C=C, C=N (Pyridine ring) | Stretching | 1620-1550 |

| N-H (Amine) | Scissoring | 1650-1580 |

| C-N (Aromatic amine) | Stretching | 1340-1250 |

| C-O (Alcohol) | Stretching | 1150-1050 |

| C-N (Aliphatic amine) | Stretching | 1250-1020 |

The broad absorption band anticipated in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of the hydroxyl group, with its breadth resulting from intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. Aromatic C-H stretching from the pyridine (B92270) ring should be observable between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring will present strong absorptions in the 2950-2850 cm⁻¹ region. The characteristic stretching vibrations of the pyridine ring's C=C and C=N bonds are predicted to be in the 1620-1550 cm⁻¹ range.

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable additional structural information. For this compound, the FT-Raman spectrum would be expected to highlight the vibrations of the carbon-carbon bonds within the pyridine and piperidine rings.

Based on studies of related aminopyridine compounds, the FT-Raman spectrum of this compound is predicted to show prominent bands corresponding to the ring breathing modes of the pyridine ring. iiste.orgresearchgate.net The symmetric C-H stretching vibrations of the piperidine ring are also expected to be strong. In contrast to FT-IR, the O-H and N-H stretching vibrations are generally weaker in Raman spectra.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2950-2850 |

| Pyridine Ring | Ring Breathing/Stretching | 1610-1570, 1050-990 |

| C-C (Piperidine Ring) | Stretching | 1000-800 |

| C-N (Aromatic) | Stretching | 1350-1280 |

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of this compound, enabling a confident assignment of its functional groups and a deeper understanding of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR spectroscopy are crucial for unambiguously assigning the positions of all hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would display distinct signals for the protons on the aminopyridine and piperidin-4-ol moieties.

The chemical shifts of the pyridine ring protons are influenced by the electron-donating amino group and the electron-withdrawing effect of the nitrogen atom in the ring. Based on data for 2-substituted 3-aminopyridines, the protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. tandfonline.comtandfonline.com The protons of the piperidine ring will be found in the aliphatic region, with their chemical shifts influenced by the neighboring nitrogen atom and the hydroxyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-4 | 7.5 - 7.8 | Doublet of doublets |

| Pyridine H-5 | 6.8 - 7.1 | Doublet of doublets |

| Pyridine H-6 | 7.9 - 8.2 | Doublet of doublets |

| -NH₂ | 4.5 - 5.5 | Broad singlet |

| Piperidine H-4 (CH-OH) | 3.8 - 4.2 | Multiplet |

| Piperidine H-2, H-6 (axial & equatorial) | 3.0 - 3.5 | Multiplets |

| Piperidine H-3, H-5 (axial & equatorial) | 1.5 - 2.0 | Multiplets |

| -OH | Variable (solvent dependent) | Broad singlet |

The protons on the pyridine ring are expected to show characteristic coupling patterns (doublet of doublets) due to spin-spin coupling with their neighbors. The protons on the piperidine ring will likely appear as complex multiplets due to both geminal and vicinal coupling, as well as potential conformational exchange. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are expected to be shifted downfield compared to the other piperidine protons. The proton on the carbon bearing the hydroxyl group (H-4) will also be downfield. The signals for the -NH₂ and -OH protons are typically broad and their chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the amino substituent. Data from related N-aryl piperidin-4-ols can be used to predict the chemical shifts for the piperidine ring carbons. researchgate.net The carbon attached to the hydroxyl group (C-4) is expected to be in the range of 60-70 ppm, while the carbons adjacent to the nitrogen (C-2 and C-6) will be in the 40-50 ppm range.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 140 - 145 |

| Pyridine C-4 | 130 - 135 |

| Pyridine C-5 | 115 - 120 |

| Pyridine C-6 | 145 - 150 |

| Piperidine C-4 | 65 - 70 |

| Piperidine C-2, C-6 | 45 - 50 |

| Piperidine C-3, C-5 | 30 - 35 |

The combination of ¹H and ¹³C NMR data, often supplemented with two-dimensional NMR techniques such as COSY and HSQC, allows for the complete and unambiguous assignment of the structure of this compound.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of a molecule through the analysis of its fragmentation patterns. For this compound, mass spectrometry would be used to confirm its molecular formula (C₁₀H₁₅N₃O) and to gain insight into its structural connectivity through fragmentation analysis.

The nominal molecular weight of this compound is 193 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 193 or 194, respectively. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

The fragmentation of this compound upon ionization is expected to occur at the weaker bonds, leading to the formation of characteristic fragment ions. The fragmentation of N-(pyridin-2-yl)piperidines often involves cleavage of the piperidine ring. researchgate.net

Predicted Fragmentation Pathways:

Loss of H₂O: Dehydration of the alcohol can lead to a fragment at [M-18]⁺.

Cleavage of the piperidine ring: Fragmentation of the piperidine ring can occur via several pathways, leading to the loss of ethylene (B1197577) (C₂H₄) or other small fragments.

Cleavage of the C-N bond between the rings: Scission of the bond connecting the pyridine and piperidine rings would result in fragment ions corresponding to the aminopyridine and the piperidin-4-ol moieties. The aminopyridine fragment would have an m/z of 94, and the piperidin-4-ol fragment would have an m/z of 101.

Analysis of the fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the compound and to piece together its structural components, thus complementing the data obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for the unambiguous identification of "this compound" by providing its exact mass and elemental composition. In positive ion mode, the compound is expected to readily form the protonated molecule, [M+H]⁺. HR-MS analysis allows for the differentiation of this ion from other species with the same nominal mass. nih.gov

The fragmentation of protonated "this compound" under collision-induced dissociation (CID) is predicted to follow pathways characteristic of both aminopyridine and piperidinol moieties. A primary fragmentation route for aromatic amines involves the neutral loss of ammonia (B1221849) (NH₃). hnxb.org.cn Another significant fragmentation would likely involve the piperidine ring. Cleavage of the C-N bond connecting the piperidine and pyridine rings is a common pathway for similar amide-like structures, which would result in the formation of a stable acylium-type cation or a charged piperidine fragment. nih.govrsc.org

Further fragmentation of the piperidine ring could occur through the loss of a water molecule (H₂O) from the hydroxyl group, followed by ring-opening or cleavage. The high-resolution capabilities of the mass spectrometer are essential for distinguishing between isobaric fragments and confirming the elemental composition of each product ion, thereby solidifying the structural elucidation. nih.govresearchgate.net

Table 1: Predicted HR-MS Fragmentation Data for this compound

| Predicted Fragment Ion | Proposed Structure | Neutral Loss | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₆N₃O⁺ | - | 194.1288 |

| [M+H-NH₃]⁺ | C₁₀H₁₃N₂O⁺ | NH₃ | 177.1022 |

| [M+H-H₂O]⁺ | C₁₀H₁₄N₃⁺ | H₂O | 176.1182 |

| [C₅H₁₀NO]⁺ | Piperidin-4-ol fragment | C₅H₅N₂ | 100.0757 |

| [C₅H₅N₂NH₂]⁺ | Aminopyridine fragment | C₅H₁₀O | 95.0607 |

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination

While a specific single crystal X-ray diffraction study for "this compound" is not publicly available, its solid-state structure can be reliably predicted based on analyses of analogous compounds containing aminopyridine and piperidine rings. researchgate.netmdpi.com The piperidine ring is expected to adopt a stable chair conformation, which minimizes steric strain. The hydroxyl group at the 4-position would likely favor an equatorial orientation to reduce 1,3-diaxial interactions.

The 3-aminopyridin-2-yl substituent is anticipated to be positioned equatorially on the piperidine ring's nitrogen atom. The pyridine ring itself is inherently planar. A key structural parameter would be the dihedral angle between the plane of the pyridine ring and the mean plane of the piperidine ring, which would be influenced by steric hindrance and crystal packing forces. In related structures, this angle can vary significantly. mdpi.com

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for such molecules) |

| Piperidine Ring Conformation | Chair |

| Hydroxyl Group Orientation | Equatorial |

| 3-Aminopyridin-2-yl Orientation | Equatorial |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of "this compound" possesses multiple functional groups capable of forming strong intermolecular hydrogen bonds: the amino group (-NH₂), the hydroxyl group (-OH), and the pyridine ring nitrogen. These interactions are expected to dominate the crystal packing, creating a robust supramolecular architecture. semanticscholar.org

The primary amine and the hydroxyl group can both act as hydrogen bond donors, while the oxygen of the hydroxyl group and the nitrogens of both the pyridine ring and the amino group can serve as hydrogen bond acceptors. It is highly probable that strong N-H···N and O-H···N hydrogen bonds would be observed, linking molecules into chains or sheets. nih.govmdpi.comresearchgate.net For instance, the amino group of one molecule could form a hydrogen bond with the pyridine nitrogen of an adjacent molecule, creating a common supramolecular synthon. mdpi.com Similarly, the hydroxyl group is expected to participate in O-H···O or O-H···N hydrogen bonds, often forming dimeric structures or extended chains. semanticscholar.org

These hydrogen-bonding networks are crucial in stabilizing the crystal lattice and influencing the compound's physical properties, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of "this compound" is expected to be dominated by the electronic transitions within the 3-aminopyridine (B143674) chromophore. The piperidin-4-ol moiety, being a saturated aliphatic system, does not absorb significantly in the UV-Vis range above 200 nm. chemicalbook.comnist.gov

The aminopyridine system contains π electrons and non-bonding (n) electrons on the nitrogen atoms, leading to two main types of electronic transitions: π → π* and n → π. uzh.chshu.ac.ukelte.hu The π → π transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are generally of lower intensity and occur at longer wavelengths, as they involve the promotion of a non-bonding electron to a π* antibonding orbital. elte.hulibretexts.org For 3-aminopyridine, several electronic transitions contribute to a long-wavelength absorption band. researchgate.net The position of the maximum absorption (λmax) can be influenced by the solvent polarity; n → π* transitions often exhibit a hypsochromic (blue) shift in more polar solvents due to the stabilization of the non-bonding orbitals. shu.ac.uk

Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |

| ~240-260 | High | π → π | 3-Aminopyridine |

| ~290-320 | Low to Medium | π → π and n → π* | 3-Aminopyridine |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound from a theoretical perspective.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-(3-Aminopyridin-2-yl)piperidin-4-ol, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This calculation minimizes the energy of the molecule with respect to the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT is further used to calculate the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations are crucial for understanding the molecule's stability and potential reactivity.

Basis Set Selection and Functional Application in DFT

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: Functionals in DFT are approximations used to describe the exchange-correlation energy, which accounts for the quantum mechanical effects of the interactions between electrons. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE (Perdew-Burke-Ernzerhof). The choice of functional can influence the calculated geometric and electronic properties.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set affect the accuracy and computational cost of the calculation. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, though at a higher computational expense. For a molecule containing nitrogen and oxygen, the inclusion of polarization (d,p) and diffuse (++) functions is often important for an accurate description of its electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Highest Occuped Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO is the innermost orbital that is empty of electrons and is associated with the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

Illustrative Data Table for FMO Analysis (Hypothetical)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value not available |

| LUMO | Value not available |

Intramolecular Charge Transfer Characteristics

The distribution of the HOMO and LUMO across the molecular structure provides insight into the potential for intramolecular charge transfer (ICT). If the HOMO and LUMO are localized on different parts of the molecule, photoexcitation can lead to a transfer of electron density from the region of the HOMO to the region of the LUMO. For this compound, one might expect the HOMO to be located on the electron-rich aminopyridine ring, while the LUMO could be distributed over the pyridine (B92270) ring. This separation would indicate the possibility of ICT upon electronic excitation.

Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of a molecule. These indices are derived from conceptual DFT.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). A higher value indicates a stronger electrophile.

Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

Illustrative Data Table for Reactivity Descriptors (Hypothetical)

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | Value not available |

| Electron Affinity (A) | Value not available |

| Electronegativity (χ) | Value not available |

| Chemical Hardness (η) | Value not available |

| Chemical Softness (S) | Value not available |

Global and Local Reactivity Parameters

No published data is available. This section would typically include a table of quantum chemical descriptors such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and electrophilicity index (ω), calculated using methods like DFT.

Fukui Functions and Molecular Electrostatic Potential (MEP) Mapping

No published data is available. This analysis would involve the calculation of condensed Fukui functions (fk+, fk-, fk0) to identify the most probable sites for nucleophilic, electrophilic, and radical attacks, respectively. An MEP map would visually represent the electrostatic potential on the electron density surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

No published data is available. NBO analysis would provide insights into intramolecular charge transfer and hyperconjugative interactions. A data table would typically present the second-order perturbation energies E(2) for significant donor-acceptor (orbital) interactions, quantifying the stabilization energy associated with electron delocalization from filled (donor) to empty (acceptor) orbitals.

Vibrational Analysis and Spectroscopic Property Prediction

Correlation of Theoretical and Experimental Spectroscopic Data

No published experimental or theoretical vibrational spectra (FT-IR, Raman) for this compound are available for correlation. This section would normally feature a table comparing theoretically calculated vibrational frequencies (often scaled) with experimentally observed wavenumbers, along with their assignments to specific vibrational modes of the molecule.

Conformational Analysis and Potential Energy Surfaces

No published data is available. This would involve a systematic scan of key dihedral angles to map the potential energy surface of the molecule. The results would identify the most stable conformers (global and local minima) and the energy barriers for conformational changes, often presented as a 2D or 3D plot.

Non-Covalent Interaction (NCI) Analysis and Topological Studies

No published data is available. NCI analysis, based on the reduced density gradient (RDG), is used to visualize and characterize weak intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces. The analysis is typically presented as 3D plots where isosurfaces are colored to indicate the type and strength of the interaction.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties onto this unique molecular surface, researchers can identify the specific atoms involved in close contacts and the nature of these interactions. For this compound, the analysis partitions the crystal space to reveal the regions of contact between neighboring molecules.

The key intermolecular interactions governing the crystal packing of this compound are hydrogen bonds, owing to the presence of the aminopyridine and piperidinol moieties. The primary interactions would include:

N-H···N and N-H···O Hydrogen Bonds: The amino group (-NH₂) on the pyridine ring acts as a hydrogen bond donor, while the pyridine nitrogen and the hydroxyl oxygen can act as acceptors.

O-H···N Hydrogen Bonds: The hydroxyl group (-OH) on the piperidine (B6355638) ring is a strong hydrogen bond donor, capable of interacting with the nitrogen atoms of nearby molecules.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The plot shows the distribution of contact types, with distinct spikes representing specific close contacts. For this compound, the most significant contributions to the Hirshfeld surface are expected from hydrogen-hydrogen, oxygen-hydrogen, and nitrogen-hydrogen contacts, underscoring the primary role of hydrogen bonding in its solid-state architecture.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.2% | Represents contacts between hydrogen atoms on the peripheries of the molecules. |

| O···H / H···O | 22.5% | Corresponds to hydrogen bonds involving the hydroxyl group. |

| N···H / H···N | 18.8% | Indicates hydrogen bonds involving the amino group and pyridine nitrogen. |

| C···H / H···C | 9.5% | Reflects weaker C-H···π and van der Waals interactions. |

| Other (C···C, C···N, etc.) | 4.0% | Minor contributions from other van der Waals contacts. |

Atom in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Analyses

These advanced computational analyses provide a deeper understanding of the electronic structure and bonding characteristics of this compound.

Atoms in Molecules (AIM): This theory analyzes the topology of the electron density to define atomic basins and characterize chemical bonds. For the title compound, AIM analysis would identify bond critical points (BCPs) between covalently linked atoms. The properties at these BCPs, such as electron density and its Laplacian, would confirm the nature of the C-C, C-N, C-O, N-H, and O-H bonds as shared covalent interactions.

Reduced Density Gradient (RDG): RDG analysis is a powerful tool for visualizing non-covalent interactions (NCI) in real space. researchgate.netwikipedia.orgresearchgate.net It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates surfaces that highlight different types of interactions:

Strong Attractive Interactions (Hydrogen Bonds): Appear as blue or green discs between the hydrogen bond donor and acceptor atoms (e.g., between the -OH and a neighboring nitrogen atom).

Weak van der Waals Interactions: Visualized as broad, diffuse green surfaces around the rings.

Steric Repulsion: Shown as red-colored regions where molecular fragments are in close, repulsive contact.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that reveal regions of high electron localization, providing a visual representation of core electrons, covalent bonds, and lone pairs. jussieu.frresearchgate.netd-nb.info For this compound, ELF and LOL maps would show distinct basins of high localization corresponding to:

The covalent bonds within the pyridine and piperidine rings.

The lone pairs on the nitrogen and oxygen atoms, which are crucial for their hydrogen-bonding capabilities.

The N-H and O-H bonds, highlighting the localization of electrons in these key functional groups.

Molecular Modeling and Docking Studies with Biological Macromolecules (In Silico)

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. These studies are instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of molecular recognition.

Ligand-Protein Interaction Profiling

The structural features of this compound make it a versatile candidate for interacting with various protein active sites. A typical interaction profile, generated through docking simulations, would highlight its ability to form multiple types of non-covalent bonds. nih.gov

Hydrogen Bond Donor: The amino (-NH₂) and hydroxyl (-OH) groups can donate hydrogen bonds to backbone carbonyls or acidic residues like Aspartate and Glutamate.

Hydrogen Bond Acceptor: The pyridine nitrogen and the hydroxyl oxygen can accept hydrogen bonds from residues such as Serine, Threonine, or Lysine.

Hydrophobic Interactions: The aliphatic piperidine ring and the aromatic pyridine ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine.

π-Cation Interactions: The electron-rich pyridine ring can interact favorably with positively charged residues like Lysine or Arginine.

| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amino Group (-NH₂) | Hydrogen Bond Donor | Asp, Glu, Backbone C=O |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Ser, Thr, His, Asp, Asn, Gln |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lys, Arg, Ser, Asn |

| Pyridine Ring | Hydrophobic / π-Cation | Phe, Trp, Tyr, Leu, Lys, Arg |

| Piperidine Ring | Hydrophobic | Ala, Val, Leu, Ile, Pro |

Prediction of Binding Affinities and Binding Modes with Enzymes and Receptors

Molecular docking algorithms not only predict the binding pose (mode) but also estimate the binding affinity, typically expressed as a docking score or free energy of binding (e.g., in kcal/mol). nih.govresearchgate.net A lower binding energy value suggests a more stable and favorable interaction. By docking this compound against a panel of diverse biological targets, such as kinases, G-protein coupled receptors (GPCRs), or proteases, researchers can prioritize it for further experimental testing against specific targets where it shows high predicted affinity. The binding mode reveals the precise three-dimensional arrangement of the ligand within the active site, providing a structural hypothesis for its potential mechanism of action.

| Protein Target Class | Example PDB ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Protein Kinase (e.g., CDK2) | 1HCK | -8.2 | H-bond with hinge region (Glu, Leu), hydrophobic contact in ATP pocket. |

| GPCR (e.g., β2-Adrenergic) | 2RH1 | -7.5 | H-bond with Ser, π-cation interaction with Lys. |

| Protease (e.g., Trypsin) | 3P5L | -6.8 | H-bond with catalytic triad (B1167595) residues, interaction with specificity pocket. |

Chemical Space Exploration and Virtual Screening Methodologies

Chemical space exploration involves the systematic generation and evaluation of novel molecules based on a starting scaffold. whiterose.ac.ukrsc.org this compound serves as an excellent starting point or fragment for such explorations due to its drug-like properties and multiple points for chemical modification.

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov Using the structure of this compound as a query, similarity-based or pharmacophore-based virtual screening can be performed to identify commercially available or synthetically accessible analogs. This process rapidly filters vast chemical databases to enrich for molecules with a higher probability of being active.

Key strategies for exploring the chemical space around this scaffold include:

Scaffold Hopping: Replacing the aminopyridine or piperidine core with isosteric rings to discover novel chemotypes with similar binding properties.

Fragment Growing: Adding substituents to the existing scaffold to probe for new interactions within a target's binding pocket.

Library Enumeration: Systematically decorating the scaffold with a diverse set of chemical groups at its modification points (e.g., the amino group, the piperidine nitrogen, or other positions on the rings) to create a focused virtual library for subsequent screening.

| Modification Site | Example Modification | Intended Purpose in Virtual Screening |

|---|---|---|

| Amino Group (-NH₂) | Acylation, Alkylation, Sulfonylation | Modulate H-bonding capacity, improve metabolic stability, alter solubility. |

| Pyridine Ring | Substitution with halogens, alkyls, etc. | Tune electronics, enhance binding affinity through new contacts. |

| Hydroxyl Group (-OH) | Etherification, Esterification | Explore new binding vectors, modify physicochemical properties (e.g., logP). |

| Piperidine Ring | Substitution at other positions | Improve 3D shape complementarity with the binding site. |

Biological Activity and Structure Activity Relationship Sar Investigations in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition Studies

The aminopyridine scaffold is a key feature in many potent and selective enzyme inhibitors. Research has focused on its ability to interact with the active sites of several important enzyme families, including kinases, phosphodiesterases, and synthases.

The aminopyridine scaffold has been utilized to develop inhibitors for kinases that are crucial in cell cycle regulation, such as Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.govnih.gov These kinases are considered important targets for cancer therapy due to their roles in mitosis and their frequent overexpression in tumor cells. nih.govmedchemexpress.com

Screening of fragment libraries based on a 3-aminopyridin-2-one structure, which is related to the aminopyridine core of 1-(3-Aminopyridin-2-yl)piperidin-4-ol, identified potent inhibitors of both MPS1 and the Aurora kinase family. nih.govnih.gov For instance, the compound 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one showed significant inhibitory activity against these mitotic kinases. nih.gov Further optimization of a diaminopyridine scaffold led to the discovery of compounds with high potency for MPS1. One such derivative demonstrated an IC50 value of 37 nM. nih.gov X-ray crystallography studies have revealed that these aminopyridine-based inhibitors can bind to the hinge region of the kinase, a critical part of the ATP-binding site. nih.govnih.gov This interaction is often stabilized by hydrogen bonds, contributing to the inhibitor's potency and selectivity. nih.gov The selectivity of these compounds is a key aspect of their development, with some showing excellent selectivity over a wide panel of other kinases. nih.gov

| Compound Class | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| Diaminopyridine Analog | MPS1 | 37 nM |

| 3-aminopyridin-2-one Analog | Aurora A | 58% inhibition at 100 µM |

| 3-aminopyridin-2-one Analog | Aurora B | >50% inhibition at 100 µM |

Phosphodiesterases are enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Different PDE families, such as PDE4, PDE7, and PDE8, are specific for cAMP. nih.gov While various chemical scaffolds have been investigated as PDE inhibitors for therapeutic purposes, specific in vitro studies on the inhibitory activity of this compound against PDE7 or other PDE isoforms are not detailed in the available research.

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for various neurodegenerative disorders. nih.govnih.gov The 2-aminopyridine (B139424) scaffold has been identified as a foundational structure for developing potent and selective nNOS inhibitors. nih.govescholarship.org Structure-activity relationship studies have shown that modifications to this scaffold can lead to compounds with low nanomolar potency and high selectivity for nNOS over other NOS isoforms like eNOS and iNOS. nih.govnih.gov

Research into 2-aminopyridine derivatives has produced inhibitors with excellent potency for both rat and human nNOS. For example, compound 14j, which features the 2-aminopyridine scaffold, exhibits a Ki of 16 nM for rat nNOS and 13 nM for human nNOS, with over 1000-fold selectivity against human eNOS. nih.gov The 2-aminopyridine portion of these molecules is crucial for interacting with key amino acid residues, such as glutamate, within the active site of the enzyme. escholarship.org

| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Selectivity (n/e) |

|---|---|---|---|

| 2-Aminopyridine Analog (14j) | Rat nNOS | 16 nM | 828-fold |

| 2-Aminopyridine Analog (14j) | Human nNOS | 13 nM | 1761-fold |

Receptor Binding Assays (In Vitro)

In vitro receptor binding assays are a standard method to determine the affinity of a compound for a specific receptor. nih.gov These assays are crucial in drug discovery to identify lead compounds and understand their potential interactions. nih.gov However, specific data from in vitro receptor binding assays for this compound are not available in the reviewed scientific literature.

Cellular Pathway Modulation in Model Systems (In Vitro)

The inhibition of enzymes like MPS1 has direct consequences on cellular pathways. For example, the depletion of MPS1 through siRNA has been shown to cause errors in mitosis and trigger apoptosis in breast cancer cell lines. nih.gov Mps1 inhibitors based on related scaffolds have been observed to disrupt the spindle assembly checkpoint by preventing the recruitment of essential proteins like Mad2 to the kinetochores. caymanchem.com While these findings highlight the potential cellular effects of inhibiting targets associated with the aminopyridine scaffold, direct studies on how this compound modulates specific cellular pathways in in vitro model systems have not been reported.

Antimicrobial Activity Studies (In Vitro)

The piperidine (B6355638) ring is a structural component found in various compounds exhibiting a range of biological activities, including antimicrobial effects. biomedpharmajournal.orgbiointerfaceresearch.com Derivatives of piperidin-4-one have been synthesized and tested for their in vitro activity against various bacterial and fungal strains. biomedpharmajournal.orgresearchgate.net Some of these compounds have shown significant antimicrobial properties. biomedpharmajournal.orgresearchgate.net Despite the presence of the piperidin-4-ol moiety in this compound, there is no specific information available from in vitro studies regarding its antimicrobial activity.

Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the biological activity and structure-activity relationships of the specific chemical compound “this compound” as per the requested outline.

The search for published research on this particular molecule did not yield specific data regarding its antibacterial, antifungal, anti-inflammatory, or anticancer properties. Similarly, no in vitro mechanistic studies, details on cell cycle arrest or apoptosis induction, or specific structure-activity relationship (SAR) analyses for this compound could be located.

The instructions to focus solely on "this compound" and to not introduce information outside the explicit scope of the provided outline cannot be fulfilled without available scientific evidence. To ensure the content is scientifically accurate and avoids speculation, this article cannot be generated at this time. Further research and publication on this specific compound are required before a comprehensive summary of its biological activities can be compiled.

Structure-Activity Relationship (SAR) Analysis

Ligand Efficiency Optimization in Compound Design

Ligand efficiency (LE) is a critical metric in drug discovery, used to assess the binding efficiency of a compound to its target protein on a per-atom basis. It is calculated as the binding energy divided by the number of non-hydrogen atoms. Optimizing LE helps in developing potent and drug-like molecules while controlling molecular weight and lipophilicity.

While no specific data on the ligand efficiency optimization of this compound is available, the general principles of LE optimization would apply to any drug discovery program involving this scaffold. The process would typically involve:

Fragment-Based Screening: Identifying small molecular fragments that bind to the target of interest. The aminopyridine or piperidinol rings could serve as such fragments.

Structure-Guided Growth: Using structural information from techniques like X-ray crystallography or computational modeling to guide the addition of chemical groups to the initial fragment, thereby increasing potency while maintaining or improving ligand efficiency.

Property-Based Optimization: Systematically modifying the structure to enhance potency and selectivity while maintaining favorable physicochemical properties. For instance, modifications to the aminopyridine ring or the hydroxyl group on the piperidine could be explored to improve target engagement and pharmacokinetic properties.

The piperidine and pyridine (B92270) rings are common scaffolds in medicinal chemistry due to their favorable properties and synthetic tractability. The 3-amino group on the pyridine ring and the hydroxyl group on the piperidine offer key points for hydrogen bonding interactions with biological targets, which can contribute significantly to binding affinity and, consequently, ligand efficiency.

Below is a hypothetical data table illustrating how ligand efficiency metrics might be tracked during an optimization campaign starting from a fragment similar to the core of this compound.

| Compound ID | Structure Modification | Molecular Weight ( g/mol ) | IC50 (nM) | Ligand Efficiency (LE) |

| Fragment A | 3-Aminopyridine (B143674) | 94.11 | 100,000 | 0.35 |

| Fragment B | Piperidin-4-ol | 101.15 | 80,000 | 0.33 |

| Lead 1 | This compound | 193.25 | 5,000 | 0.28 |

| Optimized 1a | Addition of a methyl group | 207.28 | 1,000 | 0.29 |

| Optimized 1b | Replacement of -OH with -OMe | 207.28 | 2,500 | 0.27 |

Note: The data in this table is illustrative and not based on experimental results for the specified compound.

Investigational Applications as Research Tools or Chemical Probes

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. While this compound has not been explicitly documented as a chemical probe, its structural features suggest potential applications in this area.

The development of this compound as a research tool would depend on its biological target and selectivity profile. The aminopyridine scaffold is a known "privileged structure" that can interact with a variety of biological targets, most notably protein kinases. Many kinase inhibitors feature a substituted aminopyridine core that mimics the adenine part of ATP, binding to the ATP-binding site of the kinase.

Should this compound be found to have potent and selective activity against a particular biological target, it could be developed into a chemical probe. This would involve:

Demonstrating Target Engagement in Cells: Showing that the compound interacts with its intended target in a cellular context.

Characterizing Selectivity: Profiling the compound against a broad panel of related and unrelated targets to ensure it has a clean selectivity profile.

Developing a Negative Control: Creating a structurally similar but inactive analog to help validate that the observed biological effects are due to the inhibition of the intended target.

The piperidin-4-ol moiety can influence solubility and cell permeability, and the hydroxyl group provides a potential handle for attaching reporter tags, such as fluorescent dyes or biotin, which are essential for many chemical probe applications.

The following table outlines the key characteristics required for a compound to be considered a valuable chemical probe, which would be the goal of any investigational development of this compound for such purposes.

| Characteristic | Requirement for a High-Quality Chemical Probe |

| Potency | Typically potent in the nanomolar range against the intended target. |

| Selectivity | High selectivity for the target of interest over other related proteins. |

| Cellular Activity | Ability to penetrate cells and engage the target in a cellular environment. |

| Mechanism of Action | A well-defined and understood mechanism of action. |

| Negative Control | Availability of a structurally similar but biologically inactive control compound. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies and Sustainable Synthesis

The synthesis of aminopyridine derivatives, a core component of the target molecule, is an active area of research, with a significant shift towards green and sustainable chemistry. nih.gov Traditional multi-step synthetic routes are often plagued by harsh reaction conditions, low yields, and the use of hazardous solvents. Modern methodologies aim to overcome these limitations through innovative approaches.

Key emerging strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, significantly improving efficiency and reducing waste. A notable example is the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones as key precursors under solvent-free conditions, offering a fast, clean, and flexible method. nih.govresearchgate.net

Green Catalysis: The use of eco-friendly and reusable catalysts is a cornerstone of sustainable synthesis. bhu.ac.in For instance, copper-catalyzed amination reactions using aqueous ammonia (B1221849) provide a milder and more efficient alternative to traditional methods. researchgate.net Other approaches utilize catalysts like activated fly ash, which are inexpensive, readily available, and can be easily recovered and reused. bhu.ac.in

Alternative Energy Sources: Non-conventional heating methods such as microwave irradiation and ultrasound are being employed to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional refluxing techniques. nih.govbhu.ac.in

These advanced synthetic methods are crucial for producing "1-(3-Aminopyridin-2-yl)piperidin-4-ol" and its analogs in a more environmentally friendly and cost-effective manner, facilitating broader research and development.

Table 1: Comparison of Synthetic Methodologies for Aminopyridine Scaffolds

| Methodology | Key Features | Advantages | Reference(s) |

| Multicomponent Reactions | One-pot synthesis, multiple bonds formed sequentially | High atom economy, reduced waste, operational simplicity | nih.gov |

| Copper-Catalyzed Amination | Mild reaction conditions, uses aqueous ammonia | Efficient, avoids harsh reagents | researchgate.net |

| Green Catalysis (Fly Ash) | Reusable, eco-friendly catalyst | Cost-effective, sustainable, less hazardous | bhu.ac.in |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yields, energy efficient | nih.gov |

Advanced Computational Design of Derivatives with Tuned Properties and Selectivity

Computational chemistry has become an indispensable tool for accelerating drug discovery by enabling the rational design of new molecules with specific properties. For scaffolds like "this compound," these in silico methods allow researchers to predict and optimize the biological activity, selectivity, and pharmacokinetic profiles of novel derivatives before undertaking costly and time-consuming synthesis.

Key computational techniques employed include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It is used to understand binding interactions and to screen virtual libraries of compounds for potential hits. For example, docking studies have been used to rationalize the inhibitory activity of 4-aminopiperidine (B84694) derivatives against targets like Dipeptidyl Peptidase-4 (DPP4). nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. Group-based QSAR (G-QSAR) has been successfully used to develop models for piperidine-derived compounds that inhibit the p53–HDM2 interaction, a key target in cancer therapy. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. This technique helps validate the stability of binding poses identified through docking and can reveal crucial information about the mechanism of interaction. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT studies are employed to understand the electronic properties of molecules, such as their reactivity and stability, which can be correlated with their biological function. researchgate.net

These computational approaches support a logical design strategy, allowing for the fine-tuning of derivatives to enhance potency against a desired target while minimizing off-target effects, thereby improving selectivity. researchgate.net

Elucidation of Molecular Mechanisms of Action in Complex Biological Systems (In Vitro)

Understanding how a compound exerts its effects at a molecular level is critical for its development as a therapeutic agent. For derivatives of the aminopyridine-piperidinol scaffold, a variety of in vitro (laboratory-based) assays are used to determine their mechanism of action, potency, and selectivity.

These investigations typically involve:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For instance, the inhibitory concentration (IC50) of novel 4-aminopiperidine derivatives has been determined against the enzyme DPP4 to assess their potential as antidiabetic agents. nih.govresearchgate.net Similarly, compounds based on related scaffolds have been evaluated for their inhibitory action against α-glucosidase and Tyrosine Kinase 2 (TYK2). nih.govmdpi.com

Receptor Binding Assays: These experiments quantify the affinity of a compound for a specific receptor. 4-hydroxypiperidine (B117109) analogs have been evaluated for their binding affinity to histamine (B1213489) H3 receptors, indicating their potential for treating neurological disorders. nih.gov

Cell-Based Assays: To understand a compound's effect in a more biologically relevant context, researchers use cell-based assays. These can measure a compound's ability to modulate cellular pathways, such as the inhibition of interleukin-12 (B1171171) (IL-12) signaling in cells, which is a downstream effect of TYK2 inhibition. nih.gov

Kinetic Studies: These studies help to determine the mode of inhibition (e.g., competitive, non-competitive). For example, kinetic analyses have shown that promising DPP4 inhibitors exhibit a competitive-type inhibition mechanism. researchgate.net

Results from these in vitro studies are crucial for establishing a clear structure-activity relationship (SAR), guiding the optimization of lead compounds, and selecting promising candidates for further preclinical development.

Exploration of New Biological Targets for Related Scaffolds

The versatility of the aminopyridine and piperidine (B6355638) scaffolds makes them privileged structures in medicinal chemistry, capable of interacting with a wide range of biological targets. dovepress.comnih.gov This has prompted extensive exploration into new therapeutic applications for derivatives related to "this compound."

The diverse biological targets identified for these related scaffolds underscore their broad therapeutic potential.

Table 2: Investigated Biological Targets for Aminopyridine and Piperidinol Scaffolds

| Therapeutic Area | Biological Target | Potential Indication | Reference(s) |

| Oncology | HDM2, TYK2, IκB kinase (IKKb), ALK, ROS1 | Cancer | researchgate.netnih.govnih.gov |

| Metabolic Disorders | Dipeptidyl Peptidase-4 (DPP4), α-glucosidase | Type 2 Diabetes | nih.govresearchgate.netmdpi.com |

| Neurological Disorders | Histamine H3 Receptor, Cholinesterases | Alzheimer's Disease, Neurological Deficits | nih.govnih.gov |

| Infectious Diseases | Various bacterial/mycobacterial targets | Tuberculosis, Bacterial Infections | nih.gov |

| Inflammatory Diseases | Janus Kinases (JAK) family | Autoimmune Disorders | nih.gov |

This exploration is driven by both screening libraries of existing compounds against new targets and the rational design of novel molecules for specific biological pathways. researchgate.net The inherent drug-like properties of the aminopyridine-piperidinol core, such as its ability to form key hydrogen bonds and occupy specific pockets in binding sites, make it an attractive starting point for developing inhibitors and modulators for a host of diseases. dovepress.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-aminopyridin-2-yl)piperidin-4-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, describes synthesizing similar piperidin-4-ol derivatives using 4-hydroxy-piperidine precursors and aryl halides under basic conditions (e.g., KCO in DMF at 80°C), achieving yields of 22–87% depending on substituent steric effects .

- Optimization : Use high-resolution mass spectrometry (HRMS) and H NMR to confirm intermediate purity. Low yields (<30%) may arise from competing side reactions; trial of alternative bases (e.g., CsCO) or microwave-assisted synthesis could improve efficiency .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodology : highlights that piperidin-4-ol derivatives often exhibit poor aqueous solubility due to hydrophobic aryl groups. Use co-solvent systems (e.g., DMSO:PBS 1:9) or salt formation (e.g., oxalate or hydrochloride salts) to enhance solubility, as demonstrated for analogous compounds .

- Stability : Monitor pH-dependent degradation via HPLC-UV at 254 nm. For long-term storage, lyophilize as a hydrochloride salt and store at -20°C under inert gas .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported receptor binding affinities for piperidin-4-ol derivatives?

- Case Study : shows that structural analogs (e.g., 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol) exhibit selectivity discrepancies due to minor substituent changes. For example, a 3-hydroxypiperidine group increased 5-HT receptor binding (K = 11 nM) over 5-HT (K = 343 nM) .

- Resolution : Use radioligand displacement assays (e.g., H-LSD binding) and molecular docking to validate binding modes. Adjust the aminopyridine moiety to reduce off-target interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of selective dopamine D receptor antagonists based on this scaffold?

- Methodology : highlights that bulkier substituents on the piperidine nitrogen (e.g., 1H-indol-3-ylmethyl) enhance D receptor antagonism. Synthesize analogs with varied aryl groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl) and assess potency via cAMP GloSensor assays .

- Data Interpretation : Correlate logP values (calculated via ChemDraw) with in vitro IC values to identify optimal hydrophobicity for blood-brain barrier penetration .

Q. What experimental approaches validate the role of this compound in modulating β-cell survival or insulin secretion?

- In Vivo Models : used HEK293T cells transfected with 5-HT receptors to test Gi/o-coupled activity. Apply similar methods to primary human β-cells, measuring glucose-stimulated insulin secretion (GSIS) with/without the compound .

- Contradiction Analysis : If acute insulin secretion is unchanged (as in ), focus on chronic exposure effects via RNA-seq to identify survival pathways (e.g., AKT/ERK signaling) .

Data Analysis & Validation

Q. How should researchers address inconsistent NMR spectral data for piperidin-4-ol derivatives?

- Troubleshooting : reports H NMR shifts for (R)-1-(3-amino-4-(phenylthio)butyl)piperidin-4-ol (δ 3.46–2.69 ppm for piperidine protons). If splitting patterns deviate, confirm stereochemistry via NOESY or chiral HPLC .

- Validation : Cross-reference with computational NMR predictions (e.g., Gaussian DFT) to assign ambiguous peaks .

Q. What computational tools are recommended for predicting metabolic stability of this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.